molecular formula C11H10F2O3 B1624793 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde CAS No. 362718-98-7

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde

Cat. No.: B1624793
CAS No.: 362718-98-7
M. Wt: 228.19 g/mol
InChI Key: QQIQCVYBOCMZBR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde is an organic compound with the molecular formula C11H10F2O3 It is a benzaldehyde derivative characterized by the presence of cyclopropoxy and difluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde typically involves the reaction of 3-hydroxy-4-difluoromethoxy-benzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Cyclopropoxy-4-difluoromethoxy-benzoic acid.

    Reduction: 3-Cyclopropoxy-4-difluoromethoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the downregulation of Smad2/3 phosphorylation, which plays a key role in the EMT process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde is unique due to the presence of both cyclopropoxy and difluoromethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These functional groups can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-cyclopropyloxy-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-11(13)16-9-4-1-7(6-14)5-10(9)15-8-2-3-8/h1,4-6,8,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIQCVYBOCMZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464060
Record name 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362718-98-7
Record name 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the 3-Cyclopropyloxy-4-difluoromethoxybenzyl alcohol from Step 5 (41 g, 179 mmol) in dichloromethane (1.2 μL) was added MnO2 (220 g, 2.15 mol) in four portions over 2 days. When TLC indicated the reaction was complete, the mixture was diluted with ethyl acetate and filtered through Celite® (available from Aldrich Chemical Company, Inc., Milwaukee, Wis.), washing extensively with a succession of ethyl acetate, dichloromethane, EtOH and toluene. The combined filtrates were concentrated. Flash chromatography of the residue (silica gel; hexane/ethyl acetate 3:1 to 7:3) provided the 3-Cyclopropyloxy-4-difluoromethoxybenzaldehyde compound (31 g).
Name
3-Cyclopropyloxy-4-difluoromethoxybenzyl alcohol
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
1.2 μL
Type
solvent
Reaction Step One
Name
Quantity
220 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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